tert-Butyl (S)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carbonyl-)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carbonyl-)pyrrolidine-1-carboxylate: is a complex organic compound that features a boronate ester group, an indoline moiety, and a pyrrolidine carboxylate group. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the boronate ester and the coupling of various intermediates. Common reagents might include boronic acids, indoline derivatives, and pyrrolidine carboxylates. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include the use of larger reactors, continuous flow systems, and more efficient purification techniques to handle the increased volume and ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions might target the carbonyl groups within the molecule.
Substitution: Substitution reactions could occur at various positions on the indoline or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts might be used in coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of this compound might be used to study enzyme interactions or as probes in biochemical assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
In industry, it might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The boronate ester group could play a role in binding to biological targets, while the indoline and pyrrolidine moieties might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Derivatives: These compounds also contain boronate ester groups and are used in similar applications.
Indoline Derivatives: Compounds with indoline moieties are common in pharmaceuticals and organic synthesis.
Pyrrolidine Carboxylates: These are often used in the synthesis of various bioactive molecules.
Uniqueness
What sets tert-Butyl (S)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carbonyl-)pyrrolidine-1-carboxylate
Properties
Molecular Formula |
C24H35BN2O5 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carbonyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H35BN2O5/c1-22(2,3)30-21(29)27-14-9-12-19(27)20(28)26-15-13-16-17(10-8-11-18(16)26)25-31-23(4,5)24(6,7)32-25/h8,10-11,19H,9,12-15H2,1-7H3/t19-/m0/s1 |
InChI Key |
DTAQNKKGASIVEC-IBGZPJMESA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)C4CCCN4C(=O)OC(C)(C)C |
Origin of Product |
United States |
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